molecular formula C19H17BrN2O2S B11645383 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11645383
M. Wt: 417.3 g/mol
InChI Key: GRECPJXEDYQMLC-UHFFFAOYSA-N
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Description

N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the thiazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an etherification reaction, where a methoxyphenol reacts with an appropriate leaving group on the thiazole ring.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(4-METHYLPHENOXY)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(4-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Modulating Receptors: It can interact with receptors on the cell surface, altering their activity and downstream signaling.

    Affecting Cellular Pathways: It can influence various cellular pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(4-METHYLPHENOXY)ACETAMIDE can be compared with other similar compounds, such as:

    N-(4-BROMOPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE: This compound lacks the thiazole ring, which may result in different biological activities and chemical properties.

    N-(4-BROMOPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE DERIVATIVES: These derivatives may have different substituents on the phenyl or thiazole rings, leading to variations in their reactivity and applications.

    THIAZOLE DERIVATIVES: Other thiazole derivatives with different substituents can be compared to understand the influence of the thiazole ring on the compound’s properties and activities.

N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(4-METHYLPHENOXY)ACETAMIDE stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and potential as a valuable compound in scientific research.

Properties

Molecular Formula

C19H17BrN2O2S

Molecular Weight

417.3 g/mol

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C19H17BrN2O2S/c1-13-2-8-16(9-3-13)24-12-18(23)22-19-21-11-17(25-19)10-14-4-6-15(20)7-5-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)

InChI Key

GRECPJXEDYQMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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